molecular formula C18H15NO3 B10796442 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one

Cat. No.: B10796442
M. Wt: 293.3 g/mol
InChI Key: CCLAOBVTVUUPGH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-aminophenol.

    Condensation Reaction: 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-aminophenol in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazinone ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzoxazinone.

    Substitution: Halogenated or nitro-substituted benzoxazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a target for drug discovery.

Industry

Industrially, this compound is explored for its use in the production of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one
  • 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one
  • 2-[(E)-2-(4-chlorophenyl)ethenyl]-4H-1,3-benzoxazin-4-one

Uniqueness

Compared to its analogs, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-14-10-7-13(8-11-14)9-12-17-19-18(20)15-5-3-4-6-16(15)22-17/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLAOBVTVUUPGH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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